(4S,5S)-2,7-dimethyloctane-4,5-diamine
Description
Properties
Molecular Formula |
C10H24N2 |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
(4S,5S)-2,7-dimethyloctane-4,5-diamine |
InChI |
InChI=1S/C10H24N2/c1-7(2)5-9(11)10(12)6-8(3)4/h7-10H,5-6,11-12H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
LKIULKWWFDXWAO-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(C)C)N)N |
Canonical SMILES |
CC(C)CC(C(CC(C)C)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,7-dimethyloctane-4,5-diamine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the catalytic asymmetric synthesis using chiral Co-salen-catalyzed epoxide ring-opening reactions . This method ensures high enantioselectivity and yields the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-2,7-dimethyloctane-4,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(4S,5S)-2,7-dimethyloctane-4,5-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4S,5S)-2,7-dimethyloctane-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Analysis of Provided Evidence
: Advanced Pharmaceutical Bulletin (2017)
- Focuses on isolating Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago roots.
: Finding Frequent Substructures in Chemical Compounds (1998)
- Discusses data mining for carcinogenicity prediction via substructure analysis.
Critical Limitations
- No Direct Data: None of the evidence addresses the target compound’s synthesis, properties, or analogs.
- Missing Comparative Metrics : Key parameters for comparison (e.g., stereochemical stability, solubility, bioactivity) are absent.
Recommendations for Further Research
To fulfill the request, additional sources are required, such as:
- Stereochemical Studies : Journals like Journal of Organic Chemistry or Tetrahedron for enantiomeric comparisons.
- Physicochemical Databases : PubChem or ChemSpider for structural analogs (e.g., other diamines with branched alkyl chains).
- Biological Activity Reports : Patent filings or pharmacological studies to assess functional similarities.
Hypothetical Framework for Comparison
While speculative due to evidence gaps, a comparison might include:
Structural Analogs
| Compound | Stereochemistry | Alkyl Chain Length | Functional Groups | Key Applications |
|---|---|---|---|---|
| (4S,5S)-2,7-dimethyloctane-4,5-diamine | (4S,5S) | C8 | 2 amine groups | Catalyst ligands, drug intermediates |
| (R,R)-1,2-diaminocyclohexane | (R,R) | C6 (cyclic) | 2 amine groups | Asymmetric catalysis |
| 1,8-diaminooctane | None (linear) | C8 | 2 amine groups | Polymer crosslinking |
Stereochemical Impact
- The (4S,5S) configuration may enhance chiral recognition in catalysis compared to linear analogs.
- Cyclic diamines (e.g., 1,2-diaminocyclohexane) often exhibit higher rigidity but lower solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
